molecular formula C9H7NS B157171 4-Phenylthiazole CAS No. 1826-12-6

4-Phenylthiazole

Cat. No.: B157171
CAS No.: 1826-12-6
M. Wt: 161.23 g/mol
InChI Key: KXCQDIWJQBSUJF-UHFFFAOYSA-N
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Description

4-Phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the fourth position. Thiazole rings are five-membered structures containing both sulfur and nitrogen atoms, which contribute to their aromaticity and reactivity. The presence of the phenyl group enhances the compound’s stability and potential for various chemical reactions. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

Target of Action

4-Phenylthiazole, also known as 4-Phenyl-1,3-thiazole, has been found to have anticancer potential. It primarily targets cancer cells, specifically human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells . The compound’s primary targets are the Insulin-like Growth Factor 1 Receptor (IGF1R) and DNA models including G-quadruplex structures .

Mode of Action

This compound interacts with its targets through binding preferences to selected amino acids and DNA models . The compound’s interaction with IGF1R is particularly strong, as substantiated by molecular modeling . The binding of this compound to these targets results in changes in the cellular environment, leading to the inhibition of cell proliferation and the induction of apoptosis .

Biochemical Pathways

The compound affects the IGF1R pathway, which plays a crucial role in cell growth and survival . By inhibiting IGF1R, this compound disrupts this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis . This results in the reduction of tumor growth and metastasis.

Pharmacokinetics

Computational predictions indicate favorable drug-like properties for the compound .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in tumor growth and metastasis, making this compound a promising candidate for anticancer therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and behavior in aqueous solutions can affect its efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is the reaction of α-haloketones with thiourea in the presence of a base. For instance, this compound can be synthesized by reacting phenacyl bromide with thiourea under basic conditions, such as in ethanol with sodium ethoxide as the base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated phenylthiazoles.

Scientific Research Applications

4-Phenylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Phenylthiazole: Similar structure but with the phenyl group at the second position.

    4-Methylthiazole: Contains a methyl group instead of a phenyl group at the fourth position.

    Thiazole: The parent compound without any substituents.

Uniqueness: 4-Phenylthiazole is unique due to the specific positioning of the phenyl group, which influences its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to other thiazole derivatives .

Properties

IUPAC Name

4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQDIWJQBSUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171308
Record name Thiazole, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-12-6
Record name 4-Phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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